
Thorium sulfide
Overview
Description
Thorium sulfide (ThS₂) is a radioactive compound with the molecular formula S₂Th and a molecular weight of 296.17 g/mol. It exists as dark brown crystals with a high melting point of 1905°C and a density of 7.3 g/cm³ . Thorium sulfides are synthesized via reactions between thorium metal and sulfur or hydrogen sulfide (H₂S) at elevated temperatures, yielding compounds such as ThS, Th₂S₃, and Th₃S₇ . ThS and Th₂S₃ exhibit semimetallic properties, making them suitable for use in ceramics compatible with electropositive metals, while Th₃S₇ is classified as a polysulfide .
Preparation Methods
Thorium sulfide can be synthesized through various methods. One common method involves the reaction of thorium cations (Th²⁺) with sulfur-atom donors such as carbonyl sulfide (OCS). This reaction has been systematically explored using density functional theory to understand the primary and secondary reaction paths . Another method involves the reaction between thorium oxide and hydrogen sulfide, which allows for the preparation of thorium sulfides from simple raw materials .
Chemical Reactions Analysis
Thorium sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with sulfur vapors to form different stoichiometries such as ThS and ThS₂ . The compound also exhibits typical covalent properties due to the participation of the 5f orbital, which is significant in understanding the multiple bonds of the actinide complex .
Scientific Research Applications
Thorium sulfide has various scientific research applications, particularly in the field of actinide chemistry and nuclear fuel. Its unique physical and chemical properties make it a valuable compound for studying the synthesis mechanisms of actinide sulfides . Additionally, this compound is used in experimental nuclear reactors based on the thorium fuel cycle, which is being explored by several countries for its potential as a sustainable energy source .
Mechanism of Action
The mechanism of action of thorium sulfide involves its interaction with sulfur-atom donors to form different stoichiometries. The reactions exhibit significant covalent character due to the participation of the 5f orbital . The reaction rate is influenced by temperature, and the tunneling effect is relatively small compared to the temperature effect .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Thorium Sulfides vs. Cerium Sulfides
Key Compounds : Th₂S₃ vs. Ce₂S₃
- Structural and Bonding Differences : Th₂S₃ adopts a metallic bonding character, whereas Ce₂S₃ exhibits ionic bonding. This distinction arises from thorium’s greater metallic behavior, which stabilizes Th₂S₃ despite its less negative heat of formation (−240 kcal/mol for Th₂S₃ vs. −280.3 kcal/mol for Ce₂S₃) .
- Thermodynamic Stability : The metallic bonding in Th₂S₃ enhances its stability under high-temperature conditions compared to Ce₂S₃, which decomposes more readily due to ionic interactions .
Table 1: Comparison of Th₂S₃ and Ce₂S₃
Property | Th₂S₃ | Ce₂S₃ |
---|---|---|
Bonding Type | Metallic | Ionic |
ΔHf (2 mol compound) | ~−240 kcal/mol | ~−280.3 kcal/mol |
Structural Stability | High (defect-tolerant) | Moderate |
Applications | High-temperature ceramics | Catalysts, phosphors |
Thorium Sulfides vs. Uranium Sulfides
Key Compounds : ThS₂ vs. US₂
- Covalency and Orbital Contributions : Both Th and U sulfides exhibit greater covalent bonding than their oxide counterparts. In ThS₂, 6d orbitals dominate covalent interactions (population deviation: 1.49), while uranium’s 5f orbitals contribute slightly more covalency (population deviation: 1.50 in US₂) .
Table 2: Covalency in Actinide Sulfides
Compound | 6d Orbital Deviation | 5f Orbital Deviation | Dominant Bonding |
---|---|---|---|
ThS₂ | 1.49 | 0.12 | 6d covalency |
US₂ | 1.50 | 0.17 | 5f/6d hybrid |
Thorium Sulfides vs. Transition Metal Sulfides
Key Compounds : ThS₂ vs. HfS₂ (hafnium(IV) sulfide)
- Applications : ThS₂’s semimetallic properties make it suitable for nuclear applications, whereas HfS₂ is employed in electronics due to its semiconductor behavior .
- Thermal Stability : ThS₂ has a higher melting point (1905°C) compared to HfS₂ (~1600°C), reflecting stronger metallic bonding in thorium compounds .
Polysulfides and Defect Structures
- Th₇S₁₂ : This thorium polysulfide exhibits a defect structure where thorium atoms can be removed without destabilizing the lattice, a feature absent in cerium or uranium polysulfides .
- Th₃S₇ : Unlike uranium polysulfides (e.g., U₃S₇), Th₃S₇ lacks metallic conductivity, aligning it with traditional polysulfides like FeS₂ (pyrite) .
Research Findings and Implications
Covalency Trends : Sulfur’s electronegativity enhances covalency in actinide sulfides compared to oxides, with thorium favoring 6d orbital interactions and uranium utilizing 5f orbitals .
Structural Flexibility : Thorium sulfides like Th₇S₁₂ demonstrate unique defect tolerance, enabling applications in radiation-resistant materials .
Thermodynamic Limitations : Th₂S₃’s less negative heat of formation compared to Ce₂S₃ limits its use in redox-driven processes but enhances stability in corrosive environments .
Biological Activity
Thorium sulfide (ThS) is an inorganic compound that has garnered attention due to its unique properties and potential applications, particularly in the fields of nuclear science and environmental chemistry. This article focuses on the biological activity of this compound, exploring its toxicological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its dark brown appearance and high melting point of approximately 1905 °C. It adopts an orthorhombic lattice structure similar to that of lead(II) chloride (PbCl) . As a compound, it consists of one thorium atom ionically bonded to two sulfur atoms.
General Toxicity
The biological activity of thorium compounds, including this compound, is primarily influenced by their radioactivity and chemical properties. Thorium is a naturally occurring radioactive element that can lead to various health risks upon exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) has outlined several key findings regarding the toxicological profile of thorium:
- Inhalation Exposure : Studies indicate that inhaling thorium dust may increase the risk of lung diseases and cancers, particularly lung and pancreatic cancers .
- Dermal Exposure : Dermal administration of thorium compounds has shown effects on skin and reproductive systems in animal models .
- Oral Exposure : High doses of thorium can lead to systemic toxicity, but low-level exposures generally do not result in significant adverse effects .
The biological activity of this compound can be attributed to several mechanisms:
- Radioactive Decay : The decay of thorium isotopes generates alpha particles, which can cause cellular damage and increase the risk of mutations leading to cancer.
- Metal Ion Toxicity : Thorium ions can disrupt cellular processes by interfering with metal ion homeostasis, particularly affecting calcium and magnesium levels within cells .
Occupational Exposure
Several epidemiological studies have assessed the health impacts on workers exposed to thorium compounds. For instance, a study involving workers in the mining industry revealed elevated rates of lung cancer associated with long-term exposure to airborne thorium particles .
Animal Studies
Research involving animal models has provided insights into the potential effects of this compound:
- Respiratory Effects : Inhalation studies in rats demonstrated increased incidence of pneumocirrhosis and lung cancer following chronic exposure to thorium dioxide, a related compound .
- Reproductive Toxicity : Dermal exposure studies indicated alterations in sperm morphology and reproductive health when thorium nitrate was applied directly to the skin .
Data Tables
The following table summarizes significant findings from various studies regarding the biological activity of thorium compounds:
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing thorium sulfide (ThS), and how can researchers optimize purity and stoichiometry?
- Methodological Answer : The most common method is the solid-state reaction of thorium metal or thorium dioxide with sulfur or hydrogen sulfide at high temperatures (900–1200°C) under inert or vacuum conditions . To optimize purity, use stoichiometric excess of sulfur and employ dynamic vacuum annealing to remove volatile byproducts. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase purity and stoichiometry . For reproducibility, document furnace ramp rates, gas flow parameters, and post-synthesis quenching methods.
Q. Which spectroscopic and diffraction techniques are most reliable for characterizing this compound’s structural properties?
- Methodological Answer :
- XRD : Identifies crystal structure (e.g., cubic fluorite-type for ThS) and lattice parameters. Use Rietveld refinement to resolve minor impurity phases .
- Raman Spectroscopy : Detects sulfur-related vibrational modes to distinguish between ThS and oxysulfide impurities .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of thorium (Th⁴⁺) and sulfur (S²⁻). Calibrate against standard reference materials to mitigate surface contamination effects .
Q. How can researchers address challenges in handling this compound due to its air sensitivity and potential toxicity?
- Methodological Answer : Conduct all synthesis and handling in argon/vacuum gloveboxes (O₂/H₂O levels <1 ppm). Use hermetically sealed containers for storage. For toxicity mitigation, follow radiation safety protocols (e.g., shielding, dosimetry) and consult material safety data sheets (MSDS) for sulfide compounds. Document handling procedures in line with institutional safety guidelines .
Advanced Research Questions
Q. What computational approaches are suitable for modeling this compound’s electronic structure and thermodynamic stability?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., +4 eV for Th 5f orbitals) can model electronic properties. For thermodynamic stability, calculate formation energies using phase diagrams (e.g., Th-S system) and compare with experimental data. Software like VASP or Quantum ESPRESSO is recommended. Validate results against experimental XRD and XPS data .
Q. How can non-stoichiometric phases (e.g., ThS₁₋ₓ) be systematically studied, and what are their implications for material properties?
- Methodological Answer :
- Synthesis : Vary sulfur partial pressure during synthesis or anneal samples in controlled H₂S/H₂ atmospheres to tune sulfur vacancies .
- Characterization : Use neutron diffraction to locate vacancy sites and positron annihilation spectroscopy to probe defect concentrations.
- Implications : Non-stoichiometry affects thermal conductivity (e.g., vacancy scattering) and redox behavior. Compare defect formation energies from DFT with experimental observations .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-validate calorimetry (e.g., drop calorimetry) with computational results. Account for impurities (e.g., ThO₂) that skew measurements.
- Collaborative Analysis : Share raw datasets (e.g., thermal profiles, XRD patterns) via open-access repositories to enable peer validation .
- Example : Discrepancies in ΔHf values may arise from differing synthesis conditions; standardize protocols (e.g., ISO guidelines) for future studies .
Q. Data Presentation and Reproducibility Guidelines
Q. What metrics should be included in tables comparing this compound properties across studies?
- Example Table :
Property | Technique Used | Reported Value | Uncertainty | Reference |
---|---|---|---|---|
Lattice Parameter (Å) | XRD | 5.68 | ±0.02 | |
Bandgap (eV) | UV-Vis | 2.1 | ±0.1 |
- Notes : Always report measurement conditions (e.g., temperature, pressure) and instrumental resolution .
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Methodological Answer :
- Documentation : Provide step-by-step synthesis protocols, including raw material sources (e.g., thorium purity ≥99.9%).
- Data Transparency : Publish raw XRD files, thermal analysis curves, and computational input files as supplementary material.
- Peer Review : Collaborate with independent labs to replicate key findings, addressing variables like furnace type or ambient humidity .
Properties
IUPAC Name |
bis(sulfanylidene)thorium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Th | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBHPVNTVUEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Th]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Th | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065255 | |
Record name | Thorium sulfide (ThS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065255 | |
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Molecular Weight |
296.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Hawley] | |
Record name | Thorium disulfide | |
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CAS No. |
12138-07-7 | |
Record name | Thorium sulfide (ThS2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12138-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thorium disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thorium sulfide (ThS2) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thorium sulfide (ThS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thorium disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.026 | |
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